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molecular formula C12H9ClN2O2S B8638087 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide

4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide

Cat. No. B8638087
M. Wt: 280.73 g/mol
InChI Key: POBQREGGXMKCQY-UHFFFAOYSA-N
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Patent
US05047163

Procedure details

In a similar procedure to Example 2, 18.5 mmol of 3-pyridinecarboxaldehyde, 18.5 mmol of 4-chlorobenzenesulfonamide and 20 mg of TsOH in 100 mL of toluene reacted under reflux conditions to afford SULF-12 in 65% yield and high purity: 1H NMR (DSMO-d6, TMS ext std) δ9.3 (s,1), 9.2 (d, 1), 8.9 (m, 1), 8.4 (m, 1), 8.0-7.8 (AB. 4).
Quantity
18.5 mmol
Type
reactant
Reaction Step One
Quantity
18.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH2:19])(=[O:18])=[O:17])=[CH:12][CH:11]=1.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[N:19][S:16]([C:13]2[CH:12]=[CH:11][C:10]([Cl:9])=[CH:15][CH:14]=2)(=[O:18])=[O:17])[CH:2]=1

Inputs

Step One
Name
Quantity
18.5 mmol
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
18.5 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
20 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford SULF-12 in 65% yield and high purity

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C=NS(=O)(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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